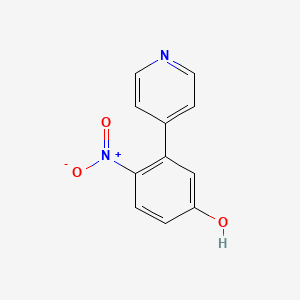

4-Nitro-3-(4-pyridinyl)phenol

Description

4-Nitro-3-(trifluoromethyl)phenol (TFM, CAS 88-30-2) is a nitro-substituted phenol derivative with a trifluoromethyl (-CF₃) group at the 3-position and a nitro (-NO₂) group at the 4-position of the aromatic ring. Its molecular formula is C₇H₄F₃NO₃, and it has a molecular weight of 207.11 g/mol . TFM exists as a yellow crystalline solid with a melting point of 76–79°C and a boiling point of 135–138°C . It is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (~30 mg/mL) and moderately soluble in aqueous buffers (~5 mg/mL in PBS, pH 7.2) .

TFM is primarily used as a piscicide to control invasive sea lamprey (Petromyzon marinus) populations in the Great Lakes. Its toxicity is species-specific, with LC₅₀ values of 1.97–2.21 mg/L for lamprey larvae but minimal effects on non-target fish like lake sturgeon (Acipenser fulvescens) . Mechanistically, TFM disrupts oxidative phosphorylation, uncoupling mitochondrial respiration by 22–28% in lamprey and trout liver tissues .

Properties

Molecular Formula |

C11H8N2O3 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

4-nitro-3-pyridin-4-ylphenol |

InChI |

InChI=1S/C11H8N2O3/c14-9-1-2-11(13(15)16)10(7-9)8-3-5-12-6-4-8/h1-7,14H |

InChI Key |

GSNNORMGUIGVTQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)C2=CC=NC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares TFM with structurally related nitrophenol derivatives:

Key Findings

Effect of Trifluoromethyl vs. Nitro Groups The -CF₃ group in TFM enhances lipophilicity compared to 4-nitrophenol, improving its membrane permeability and bioactivity in aquatic environments . In contrast, 4-nitrophenol lacks the -CF₃ group, making it more water-soluble (log P = 1.91) and less toxic to aquatic life .

Trifluoromethoxy (-OCF₃) vs.

Pyridinyl Substitution While TFM has a -CF₃ group, the hypothetical this compound features a pyridine ring, which introduces nitrogen-based electron-withdrawing effects.

Toxicity Profile TFM’s selective toxicity to lamprey is attributed to its ability to exploit lamprey larvae’s underdeveloped detoxification pathways . In contrast, 4-nitrophenol exhibits broad-spectrum toxicity in mammals, acting as a metabolic inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.